molecular formula C17H16ClNO5 B2974511 4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-10-9

4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2974511
CAS No.: 1795477-10-9
M. Wt: 349.77
InChI Key: CNRRGAAOHCJCJP-UHFFFAOYSA-N
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Description

“4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyran-2-one core structure with various functional groups attached, including a chlorophenoxy group and an azetidinyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenoxy Group: This step may involve nucleophilic substitution reactions using 4-chlorophenol and suitable leaving groups.

    Formation of the Azetidinyl Group: The azetidinyl moiety can be introduced through reactions involving azetidine derivatives and acylation reactions.

    Final Coupling: The final step involves coupling the azetidinyl and chlorophenoxy-substituted intermediates to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or other susceptible sites.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles/electrophiles are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: It may be used in catalytic processes or as a ligand in coordination chemistry.

Biology

    Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Receptor Binding: Studies may explore its binding affinity to various biological receptors.

Medicine

    Drug Development: The compound might be evaluated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

    Pharmacokinetics: Research could focus on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: It could be used in the formulation of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of “4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: shares structural similarities with other heterocyclic compounds containing pyran, azetidine, and chlorophenoxy groups.

Uniqueness

    Functional Group Diversity: The combination of functional groups in this compound may confer unique biological activities or chemical reactivity.

    Its specific structure could make it more suitable for certain applications compared to similar compounds.

Properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-11-6-14(7-17(21)23-11)24-15-8-19(9-15)16(20)10-22-13-4-2-12(18)3-5-13/h2-7,15H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRRGAAOHCJCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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